2-Adamantanone oxime

Overview

Description

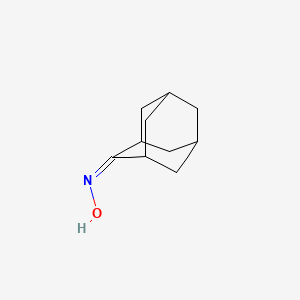

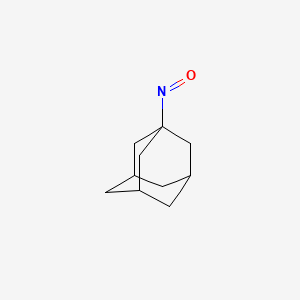

2-Adamantanone oxime is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as adamantan-2-one oxime, 2-Adamantanone, oxime, and Adamantanone oxime .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . These derivatives have shown in vitro antifungal activity against yeast and systemic mycoses and dermatophytes, and moderate anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of this compound consists of a three-dimensional framework of carbon atoms, with an oxime group attached . The IUPAC name for this compound is N-(2-adamantylidene)hydroxylamine . The InChIKey, a unique identifier for the compound, is RABVIFXMFZFITE-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating that it has a rigid structure . The exact mass of the compound is 165.115364102 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

2-Adamantanone oxime carbamate derivatives have been synthesized, exhibiting moderate anti-inflammatory activity and antifungal properties against yeast, systemic mycoses, and dermatophytes (Georgiev et al., 1987).

Photocatalytic Oxidation

2-Adamantanone has been produced selectively through the photocatalytic oxidation of adamantane. This process, especially in the presence of oxidants like H2O2, shows high conversion and selectivity (SongSun-Jung et al., 2008).

Glassy-like Dynamics

2-Adamantanone demonstrates glassy-like dynamics in its low-temperature monoclinic structure due to statistical intrinsic disorder, contributing to dielectric susceptibility and displaying alpha and beta relaxation processes (Romanini et al., 2012).

Catalytic Oxidation of Hydrocarbons

In catalytic oxidation reactions of hydrocarbons, binuclear iron(III) phthalocyanine in combination with tetrabutylammonium oxone has been effective, leading to the production of 2-adamantanone among other products (Neu et al., 2010).

Baeyer-Villiger Oxidation

2-Adamantanone has been oxidized using hydrogen peroxide catalyzed by SnCl2·2H2O, yielding lactones with high selectivity. This process has been studied extensively to understand the influence of various factors on catalytic activity and product selectivity (Lei Zi-qiang, 2007).

Thermodynamic Properties

Comprehensive studies have been conducted on the thermodynamic properties of 2-adamantanone in various phase states, including measurements of heat capacity and saturated vapor pressure (Bazyleva et al., 2006).

Safety and Hazards

When handling 2-Adamantanone oxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .

Future Directions

Oximes, including 2-Adamantanone oxime, have gained interest due to their unique properties and reactivity modes . They have potential applications in diverse methodologies, from cycloadditions to bioconjugation . Future research directions may include exploring these applications further and developing new synthetic methodologies based on oxime starting materials .

Biochemical Analysis

Biochemical Properties

They are positioned at important metabolic bifurcation points between general and specialized metabolism .

Molecular Mechanism

It is known that oximes can form in an essentially irreversible process as the adduct dehydrates . This could potentially influence the molecular interactions of 2-Adamantanone oxime.

Metabolic Pathways

It is known that oximes are involved in various metabolic pathways, including those involving enzymes and cofactors .

properties

IUPAC Name |

N-(2-adamantylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVIFXMFZFITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4500-12-3 | |

| Record name | 2-Adamantanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

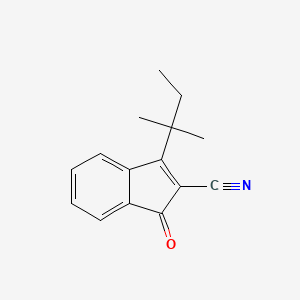

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)